molecular formula C12H21NO3 B13911942 Tert-butyl endo-3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate

Tert-butyl endo-3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate

Cat. No.: B13911942
M. Wt: 227.30 g/mol
InChI Key: UYQWTUFQGNHJIK-KXUCPTDWSA-N
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Description

Tert-butyl endo-3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate is a bicyclic compound that belongs to the family of tropane alkaloids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl endo-3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereochemical control directly in the transformation that generates the bicyclic architecture or through a desymmetrization process starting from achiral tropinone derivatives .

Industrial Production Methods

the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl endo-3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Tert-butyl endo-3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl endo-3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation .

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl (1R,3R,5S)-3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-7-8-4-9(13)6-10(14)5-8/h8-10,14H,4-7H2,1-3H3/t8-,9+,10-/m1/s1

InChI Key

UYQWTUFQGNHJIK-KXUCPTDWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1C[C@@H](C2)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CC(C2)O

Origin of Product

United States

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